Cas no 2227901-82-6 ((1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol)

(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol
- EN300-1991907
- 2227901-82-6
-
- インチ: 1S/C11H13ClN2O/c12-7-1-2-8-9(11(15)3-4-13)6-14-10(8)5-7/h1-2,5-6,11,14-15H,3-4,13H2/t11-/m1/s1
- InChIKey: DRIFOIRAHAMTJC-LLVKDONJSA-N
- SMILES: ClC1C=CC2=C(C=1)NC=C2[C@@H](CCN)O
計算された属性
- 精确分子量: 224.0716407g/mol
- 同位素质量: 224.0716407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 62Ų
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991907-0.1g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 0.1g |
$1623.0 | 2023-09-16 | ||
Enamine | EN300-1991907-0.05g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 0.05g |
$1549.0 | 2023-09-16 | ||
Enamine | EN300-1991907-0.5g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 0.5g |
$1770.0 | 2023-09-16 | ||
Enamine | EN300-1991907-5.0g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 5g |
$5345.0 | 2023-05-23 | ||
Enamine | EN300-1991907-5g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 5g |
$5345.0 | 2023-09-16 | ||
Enamine | EN300-1991907-0.25g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 0.25g |
$1696.0 | 2023-09-16 | ||
Enamine | EN300-1991907-1.0g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 1g |
$1844.0 | 2023-05-23 | ||
Enamine | EN300-1991907-10.0g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 10g |
$7927.0 | 2023-05-23 | ||
Enamine | EN300-1991907-10g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 10g |
$7927.0 | 2023-09-16 | ||
Enamine | EN300-1991907-1g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 1g |
$1844.0 | 2023-09-16 |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol 関連文献
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-olに関する追加情報
Professional Introduction to (1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol (CAS No. 2227901-82-6)
The compound (1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol, identified by its CAS number 2227901-82-6, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex indole and amino functional groups, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The structural motif of this compound, featuring a chiral center at the propanol moiety, makes it a promising candidate for further investigation in the synthesis of bioactive molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of indole derivatives for their diverse biological activities. The indole scaffold, known for its presence in numerous natural products and bioactive compounds, has been extensively studied for its pharmacological properties. Specifically, derivatives of indole have shown promise in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. The compound (1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol incorporates a chloro-substituted indole ring, which is believed to enhance its interaction with biological targets and improve its pharmacokinetic profile.
The chiral center in the propanol group of this compound is particularly noteworthy, as it allows for the synthesis of enantiomerically pure forms that can exhibit distinct biological activities. Chiral drugs have become increasingly important in modern medicine due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of (1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol makes it a valuable building block for the development of novel chiral pharmaceuticals.
Current research in the field of medicinal chemistry has highlighted the importance of functional group modifications in enhancing the biological activity of indole derivatives. The presence of both an amino group and a chloro-substituent in (1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol provides multiple sites for further chemical manipulation, enabling the synthesis of a wide range of analogs with tailored properties. These modifications can be used to optimize solubility, metabolic stability, and target binding affinity.
One of the most exciting aspects of this compound is its potential application in the development of targeted therapies. Indole derivatives have been shown to interact with various biological pathways, making them attractive candidates for treating complex diseases such as cancer and inflammatory disorders. The structural features of (1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol suggest that it may be capable of modulating these pathways by binding to specific receptors or enzymes.
In addition to its pharmaceutical applications, this compound has also shown promise in materials science and biotechnology. The unique structural properties of indole derivatives make them suitable for use in organic electronics, sensors, and other advanced materials. ongoing research is exploring new ways to harness these properties for innovative technological applications.
The synthesis of (1R)-3-amino-1-(6-chloro-1H-indol-3-y)propan-l -ol presents both challenges and opportunities for synthetic chemists. The complex stereochemistry and functional groups require careful optimization to achieve high yields and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with precision.
Recent studies have demonstrated that modifications to the indole ring can significantly alter the biological activity of these compounds. For instance, substituents at different positions on the indole ring can affect binding affinity and metabolic stability. This underscores the importance of structural diversity in drug discovery efforts.
Furthermore, computational modeling and high-throughput screening techniques are being employed to accelerate the discovery process. These tools allow researchers to predict the properties of potential drug candidates before they are synthesized, saving time and resources.
The potential therapeutic applications of (lR)-3-amino-l-(6-chloro-lH-ind01-l -yl)propan-l -01 are vast. Early preclinical studies have suggested that this compound may have anti-inflammatory, anticancer, and antimicrobial properties. These findings warrant further investigation into its mechanisms of action and potential clinical uses.
As our understanding of biological systems continues to grow, so does our ability to design molecules that interact with them more effectively. The compound (lR)-3-amino-l-(6-chloro-lH-ind01-l -yl)propan-l -01 exemplifies this trend by combining structural complexity with functional diversity.
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